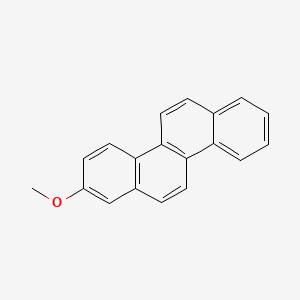

2-Methoxychrysene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxychrysene is a polycyclic aromatic hydrocarbon (PAH) that has been found to have significant biological effects. It is a potent mutagen and carcinogen, and has been identified as a potential environmental pollutant. In recent years, there has been growing interest in the study of 2-Methoxychrysene and its effects on human health.

Wissenschaftliche Forschungsanwendungen

1. Catalytic Applications

2-Methoxychrysene and its derivatives, such as 2-methoxynaphthalene, are significant in catalytic applications. For instance, 2-methoxynaphthalene is an intermediate in the production of naproxen, a non-steroidal anti-inflammatory drug. Research by Yadav & Salunke (2013) detailed the catalytic methylation of 2-naphthol using dimethyl carbonate, highlighting the catalysts' efficiency and reusability. This study demonstrates the significance of methoxychrysene derivatives in pharmaceutical synthesis.

2. Spectroscopy and Molecular Identification

The ultraviolet spectral absorption of chrysene derivatives, including 2-methoxychrysene, has been studied extensively. Holiday & Jope (1950) provided data on the UV spectral absorption of these compounds, aiding in their molecular identification and distinguishing them from other similar compounds. These findings are crucial in environmental and chemical studies for identifying and characterizing polycyclic aromatic hydrocarbons.

3. Photochemical Synthesis

Chrysenols, including derivatives of methoxychrysene, are important for understanding the metabolism of chrysene in living organisms. Jørgensen & Joensen (2008) explored the photochemical synthesis of chrysenols, providing a method to produce these compounds in high yields. This research is significant for developing reference materials for studying the metabolism of chrysene.

4. Organic Semiconductors

2-Methoxychrysene derivatives are also significant in the development of organic semiconductors. Lin et al. (2006) studied the formation of methylene bonds in poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene], a compound used in creating semiconducting materials. This research contributes to the field of materials science, particularly in the development of new semiconducting polymers with enhanced properties.

5. Chemical Exchange and Solvent Interactions

Another important application is in the study of chemical exchange and solvent interactions. Zheng et al. (2006) explored the formation and dissociation of hydrogen-bonded solute-solvent complexes, providing insights into the molecular interactions and dynamics of 2-methoxyphenol and similar compounds. This research is vital for understanding molecular interactions in various chemical and environmental processes.

Eigenschaften

IUPAC Name |

2-methoxychrysene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c1-20-15-8-11-17-14(12-15)7-10-18-16-5-3-2-4-13(16)6-9-19(17)18/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDLBBJVMRYAFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543378 |

Source

|

| Record name | 2-Methoxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxychrysene | |

CAS RN |

63020-58-6 |

Source

|

| Record name | 2-Methoxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[13-[(8-Hydroxyquinolin-2-yl)methyl]-1-oxa-4,10,16-trithia-7,13-diazacyclooctadec-7-yl]methyl]quinolin-8-ol](/img/structure/B1626113.png)

![5H-Pyrrolo[1,2-A]imidazol-5-one](/img/structure/B1626114.png)

![2-[p-(Chloromethyl)phenyl]propionic acid methyl ester](/img/structure/B1626116.png)